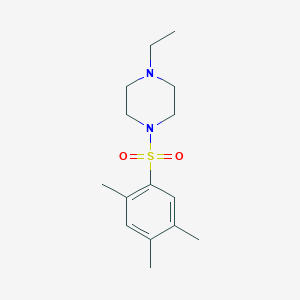
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide, also known as KYS05090, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide involves its ability to chelate zinc ions. Zinc ions are essential for the proper functioning of many enzymes and proteins in the body. N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide binds to zinc ions, which can lead to the inhibition of certain enzymes and proteins. This compound has been found to have a higher affinity for zinc ions than other metals such as copper and nickel.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which can lead to improved glucose homeostasis and insulin signaling. It has also been found to induce apoptosis in cancer cells by disrupting the zinc ion homeostasis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide has several advantages for lab experiments. It is a fluorescent probe that can be used for imaging intracellular zinc ions in living cells. It has also been found to be a potential inhibitor of protein tyrosine phosphatase 1B, which can be used to study the role of this enzyme in various cellular processes. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. Moreover, it has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide. One direction is to investigate its potential as an anti-cancer agent by studying its effects on different cancer cell lines. Another direction is to explore its potential as a therapeutic agent for diabetes and other metabolic disorders by studying its effects on glucose homeostasis and insulin signaling. Furthermore, it would be interesting to investigate the effects of N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide on other enzymes and proteins that are involved in cellular processes. Finally, the development of new methods for synthesizing this compound with improved solubility and bioavailability would be of great interest to the scientific community.
Conclusion:
In conclusion, N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide is a chemical compound that has potential applications in scientific research. It has been synthesized using different methods and has been found to have a range of biochemical and physiological effects. This compound has been used as a fluorescent probe for imaging intracellular zinc ions, as well as a chemical tool for studying the role of zinc ions in various cellular processes. Moreover, it has been found to have potential as an inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of glucose homeostasis and insulin signaling. While there are some limitations to the use of this compound in lab experiments, there are several future directions for research that could lead to new insights into its potential applications.
Méthodes De Synthèse
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide has been synthesized using different methods. One of the methods involves the reaction of 3-hydroxyaniline with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-hydroxyaniline with 4-iodobenzenesulfonyl azide in the presence of a base such as triethylamine. Both methods yield N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide as a white powder.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide has been found to have potential applications in scientific research. It has been used as a fluorescent probe for imaging intracellular zinc ions in living cells. It has also been used as a chemical tool for studying the role of zinc ions in various cellular processes. Moreover, this compound has been used as a potential inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of glucose homeostasis and insulin signaling.
Propriétés
Nom du produit |
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H10INO3S |
Poids moléculaire |
375.18 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H10INO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H |
Clé InChI |
YDJDFCRJWLJDKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)


![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)





![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)



